molecular formula C15H12FN3S2 B2383926 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine CAS No. 866041-99-8

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine

Cat. No. B2383926
CAS RN: 866041-99-8
M. Wt: 317.4
InChI Key: ZTERGLZUNVXTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • In a study by Shlenev et al. (2017), new derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, related to the chemical structure of interest, were synthesized, showcasing the compound's role in the creation of novel organic molecules. This research emphasizes the compound's utility in synthetic organic chemistry (Shlenev et al., 2017).

Antimicrobial and Antifungal Properties

  • Wu Qi (2014) designed and synthesized novel 1,3,4-thiadiazol derivatives with potential antibacterial activities, highlighting the compound's role in developing new antimicrobial agents (Wu Qi, 2014).
  • Sych et al. (2019) investigated derivatives of 1,3,4-thiadiazole for antimicrobial and antifungal action. The study demonstrated the compound's efficacy against various microbes, including Gram-positive and Gram-negative bacteria and the fungus Candida albicans (Sych et al., 2019).

Anticancer Applications

  • Yushyn et al. (2022) explored the anticancer potential of 1,3,4-thiadiazole derivatives. This research points towards the compound's use in developing new anticancer drugs (Yushyn et al., 2022).

Antituberculosis Agents

  • Karabanovich et al. (2016) discovered 1,3,4-thiadiazoles as a new class of antituberculosis agents, showing excellent in vitro activity against various strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).

Glutaminase Inhibitors

  • A study by Shukla et al. (2012) discussed the synthesis of 1,3,4-thiadiazole derivatives as glutaminase inhibitors, highlighting their potential in treating certain cancers (Shukla et al., 2012).

Fluorescence and Spectroscopy

  • Budziak et al. (2019) conducted a study on 1,3,4-thiadiazole derivatives, focusing on their fluorescence effects, which may be useful in biological and medicinal applications (Budziak et al., 2019).

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S2/c16-12-8-6-11(7-9-12)10-20-15-19-18-14(21-15)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTERGLZUNVXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.